WP1066 Demonstrates 8- to 18-Fold Higher In Vitro Potency Than AG490 in Malignant Glioma Cells
In a direct comparative study, WP1066 exhibited IC50 values of 5.6 μM in U87-MG cells and 3.7 μM in U373-MG cells, representing 18-fold and 8-fold increases in potency, respectively, relative to its structural analog AG490 [1]. This potency advantage is attributed to structural modifications that enhance target engagement and cellular activity [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 5.6 μM (U87-MG); 3.7 μM (U373-MG) |
| Comparator Or Baseline | AG490 (IC50 values significantly higher, exact fold-change stated) |
| Quantified Difference | 18-fold increase in potency in U87-MG; 8-fold increase in U373-MG |
| Conditions | Human malignant glioma U87-MG and U373-MG cell lines; in vitro cytotoxicity assay |
Why This Matters
This quantifiable potency advantage directly impacts experimental dosing requirements and reduces off-target risk at efficacious concentrations, making WP1066 the preferred selection for glioma-focused STAT3 inhibition studies.
- [1] Iwamaru A, Szymanski S, Iwado E, et al. A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo. Oncogene. 2007;26(17):2435-2444. View Source
